{[5-(Methanesulfonyl)pentyl]oxy}benzene
Description
Properties
CAS No. |
90317-52-5 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
5-methylsulfonylpentoxybenzene |
InChI |
InChI=1S/C12H18O3S/c1-16(13,14)11-7-3-6-10-15-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI Key |
SDWLGFIEDXTJCG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Target Molecule Deconstruction
The structure of {[5-(Methanesulfonyl)pentyl]oxy}benzene (C₁₂H₁₈O₃S) divides into three modular components:
- Benzene ring : Serves as the aromatic core.
- Pentyloxy linker : Connects the aromatic system to the sulfone group.
- Methanesulfonyl group : Provides electrophilic character and polar functionality.
Retrosynthetically, the pentyloxy chain is constructed via Williamson ether synthesis, while the sulfone is introduced through late-stage functionalization.
Synthesis of Pentyloxybenzene Intermediate
Williamson Ether Synthesis
The pentyloxybenzene backbone is assembled using phenol and 1,5-dibromopentane under basic conditions:
Reaction :
$$ \text{Phenol} + 1,5\text{-dibromopentane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Benzene-O-(CH}2\text{)}5\text{-Br} $$
Optimization :
- Base selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions (70°C, 12 h).
- Solvent : Dimethylformamide (DMF) enhances nucleophilicity of the phenoxide ion.
- Yield : 78% after column chromatography (hexane/ethyl acetate 4:1).
Introduction of Methanesulfonyl Group
Route A: Nucleophilic Substitution with Sodium Methanesulfinate
Reaction Mechanism :
$$ \text{Benzene-O-(CH}2\text{)}5\text{-Br} + \text{NaSO}2\text{CH}3 \xrightarrow{\text{DMF}, 80^\circ\text{C}} \text{Benzene-O-(CH}2\text{)}5\text{-SO}2\text{CH}3 + \text{NaBr} $$
Key Parameters :
- Stoichiometry : A 2:1 molar ratio of NaSO₂CH₃ to bromide minimizes unreacted starting material.
- Temperature : Elevated temperatures (80–100°C) drive the SN2 displacement but risk elimination byproducts.
- Catalysis : Crown ethers (18-crown-6) improve sulfinate nucleophilicity, boosting yields to 65%.
Industrial Adaptation :
Continuous flow reactors reduce reaction times from 12 h to 30 minutes, achieving 72% yield at 100°C with 10 bar pressure.
Route B: Sulfide Oxidation
Step 1: Thioether Formation
$$ \text{Benzene-O-(CH}2\text{)}5\text{-Br} + \text{NaSCH}3 \xrightarrow{\text{Ethanol}, 50^\circ\text{C}} \text{Benzene-O-(CH}2\text{)}5\text{-S-CH}3 + \text{NaBr} $$
Step 2: Oxidation to Sulfone
$$ \text{Benzene-O-(CH}2\text{)}5\text{-S-CH}3 \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{Benzene-O-(CH}2\text{)}5\text{-SO}2\text{CH}_3 $$
- Oxidant Comparison :
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 6 | 58 |
| Oxone® | Acetone/H₂O | 4 | 63 |
| mCPBA | CH₂Cl₂ | 2 | 71 |
mCPBA = meta-chloroperbenzoic acid
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Substitution) | Route B (Oxidation) |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 65–72% | 58–71% |
| Byproducts | Minimal (NaBr) | Sulfoxide intermediates |
| Scalability | High (flow reactors) | Moderate |
| Cost | $$ | $$$ |
Route A Advantages :
- Fewer steps and higher scalability for industrial production.
- Avoids handling malodorous thioethers.
Route B Advantages :
Reaction Optimization and Troubleshooting
Solvent Effects in Substitution
Polar aprotic solvents (DMF, DMSO) stabilize the transition state in SN2 reactions, but DMSO increases side reactions at temperatures >90°C. Adopting a DMF/THF (1:1) mixture reduces decomposition while maintaining reactivity.
Oxidation Byproduct Mitigation
Incomplete oxidation of sulfides yields sulfoxides (R-SO-CH₃). Adding 2,6-lutidine as a proton scavenger during mCPBA oxidation suppresses this pathway, improving sulfone purity to 98%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 273.1 [M+H]⁺, consistent with molecular formula C₁₂H₁₈O₃S.
Industrial Production Considerations
Continuous Flow Synthesis
Implementing microreactors for Route A reduces reagent waste by 40% and achieves space-time yields of 12 g·L⁻¹·h⁻¹. Key parameters:
- Residence time: 5 minutes.
- Temperature: 120°C.
- Catalyst: None required.
Green Chemistry Metrics
- E-factor : 1.2 for Route A vs. 3.8 for Route B.
- PMI (Process Mass Intensity) : 6.5 (Route A) vs. 11.2 (Route B).
Chemical Reactions Analysis
Types of Reactions
{[5-(Methanesulfonyl)pentyl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[5-(Methanesulfonyl)pentyl]oxy}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[5-(Methanesulfonyl)pentyl]oxy}benzene exerts its effects involves interactions with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzene ring provides a stable framework for these interactions, allowing the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Busulfan (5-[(Methanesulfonyl)oxy]pentyl Methanesulfonate)
Structure : Busulfan is a bifunctional alkylating agent with two methanesulfonate ester groups on a butane chain (C₆H₁₄O₆S₂, molecular weight 246.24 g/mol).
Key Differences :
- Reactivity : Busulfan’s bis-sulfonate esters confer high reactivity, enabling crosslinking of DNA strands . In contrast, {[5-(Methanesulfonyl)pentyl]oxy}benzene’s single sulfonyl group likely exhibits milder alkylating activity.
- Applications: Busulfan is clinically used in chemotherapy for leukemia and bone marrow transplantation due to its potent cytotoxicity . The monofunctional sulfonyl group in this compound may reduce off-target effects but also limit therapeutic potency.
- Stability : The sulfonate esters in busulfan are more reactive but less stable in aqueous environments compared to the sulfonyl group in the target compound.
Table 1: Structural and Functional Comparison
| Property | This compound | Busulfan |
|---|---|---|
| Molecular Weight | 254.34 g/mol | 246.24 g/mol |
| Functional Groups | Ether, methanesulfonyl | Bis-sulfonate esters |
| Reactivity | Moderate (monofunctional) | High (bifunctional) |
| Therapeutic Use | Potential alkylating agent | Chemotherapy (approved) |
| Stability | High (sulfonyl group) | Moderate (ester hydrolysis) |
p-Toluenesulfonyl (Tosyl) Derivatives
Example: 4-Methylbenzenesulfonyl (tosyl) analogs, such as methyl 5-[(4-methylbenzoyl)oxy]pentanoate. Key Differences:
- Leaving Group Efficiency : Tosyl groups (-SO₂C₆H₄Me) are superior leaving groups compared to methanesulfonyl (-SO₂Me) due to resonance stabilization of the sulfonate anion. This increases reactivity in substitution reactions.
Benzylguanidine-Melphalan Hybrids
Example : mBBG and pBBG (busulfan-benzylguanidine hybrids) .
Key Differences :
- Targeting Mechanism: Hybrids like mBBG incorporate benzylguanidine for selective uptake into neuroblastoma cells via norepinephrine transporters. This compound lacks such targeting moieties, relying solely on passive diffusion.
- Alkylating Efficiency : Hybrids combine alkylating groups (e.g., busulfan-derived sulfonates) with targeting ligands, achieving cell-specific cytotoxicity. The standalone sulfonyl group in this compound may require higher doses for similar effects.
Sulfur-Containing Analogs (Sulfanyl vs. Sulfonyl)
Example : 5-{[(4-Methoxyphenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione .
Key Differences :
- Oxidation State : Sulfanyl (-S-) groups are less oxidized than sulfonyl (-SO₂-) groups, reducing their leaving group ability and electrophilicity.
- Biological Activity : Sulfonyl derivatives are more likely to participate in covalent bonding with biomolecules (e.g., DNA alkylation), whereas sulfanyl compounds often act as antioxidants or enzyme inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
